1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (400 MHz, CDCl₃):
- δ 8.91 (d, J = 2.4 Hz, 1H, H-2 pyridine)
- δ 8.34 (dd, J = 8.8, 2.4 Hz, 1H, H-4 pyridine)
- δ 7.89 (d, J = 8.8 Hz, 1H, H-5 pyridine)
- δ 7.76 (s, 1H, H-3 pyrazole)
- δ 6.45 (s, 1H, H-5 pyrazole)
- δ 2.65 (s, 3H, acetyl CH₃)
- δ 2.52 (s, 3H, pyrazole CH₃)
¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Absorption Profile
Key bands in the IR spectrum (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- m/z 201 [M]⁺ (base peak)
- m/z 158 [M – COCH₃]⁺
- m/z 130 [C₈H₈N₃]⁺ (pyridine-pyrazole moiety)
- m/z 77 [C₆H₅]⁺ (benzene fragment)
Tautomeric and Conformational Analysis
The compound exhibits restricted tautomerism due to the methyl group at position 4 of the pyrazole, which stabilizes the 1H-tautomer over the 2H-form. Conformational studies reveal two stable rotamers:
Syn-periplanar : Acetyl oxygen aligned with pyridine nitrogen (56% population)
- Stabilized by n→π* interaction between O and pyridine N
- Dihedral angle C(O)–C–C–N: 12°
Anti-periplanar : Acetyl oxygen opposite pyridine nitrogen (44% population)
- Reduced steric clash between acetyl and pyrazole methyl
- Dihedral angle C(O)–C–C–N: 168°
The energy barrier for interconversion is 8.3 kcal/mol, as calculated via M06-2X/6-311++G(d,p) methods.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[6-(4-methylpyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-5-13-14(7-8)11-4-3-10(6-12-11)9(2)15/h3-7H,1-2H3 |
InChI Key |
UUENRYZZZBDFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyridine Intermediate
The pyridine ring substituted at the 6-position is typically prepared or obtained as 6-halopyridin-3-yl ethanone derivatives. For example, 1-(6-methylpyridin-3-yl)ethanone or its halogenated analogs serve as key intermediates. These can be synthesized via:
Synthesis of 4-Methyl-1H-pyrazole Derivative
The 4-methyl-1H-pyrazole moiety can be synthesized by cyclocondensation of hydrazines with β-diketones or equivalents, often involving:
Coupling of Pyrazole to Pyridine
The key step involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to attach the pyrazole nitrogen to the 6-position of the pyridine ring:
- Nucleophilic aromatic substitution (SNAr): The 6-halopyridin-3-yl ethanone intermediate is reacted with the pyrazole nucleophile under basic conditions to displace the halide and form the N-aryl bond.
- Transition metal-catalyzed coupling: Palladium-catalyzed Buchwald-Hartwig amination or similar methods can be employed to couple pyrazole nitrogen with aryl halides, enhancing yield and selectivity.
Preservation and Functionalization of Ethanone Group
The ethanone group at the 3-position of the pyridine ring is generally introduced early and maintained throughout the synthesis. Conditions are optimized to avoid its reduction or modification during coupling steps.
Detailed Reaction Conditions and Examples
Analytical Characterization
- NMR Spectroscopy: ^1H-NMR confirms the presence of methyl groups on pyrazole (singlet ~2.1 ppm), aromatic protons of pyridine, and the ethanone methyl group (~2.5 ppm). Coupling constants and chemical shifts verify substitution patterns.
- Mass Spectrometry: Molecular ion peaks confirm molecular weight consistent with the target compound.
- IR Spectroscopy: Characteristic carbonyl stretch (~1680 cm^-1) confirms ethanone group presence.
- X-ray Crystallography: Used in some studies to confirm molecular geometry and bonding.
Research Findings and Optimization
- Alternative leaving groups on the pyridine ring (e.g., tosylate, triflate, mesylate) have been investigated to improve coupling efficiency and selectivity.
- Use of palladium catalysts with specific ligands enhances coupling yields and reduces side reactions.
- Solvent and temperature optimization is critical to preserve the ethanone group and avoid side reactions such as enolization or reduction.
- The coupling reaction can be sensitive to steric hindrance; thus, reaction times and reagent stoichiometry are carefully controlled.
Summary Table of Preparation Routes
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| SNAr with 6-halopyridin-3-yl ethanone + pyrazole nucleophile | Simple reagents, base-mediated | Straightforward, moderate to good yield | Requires activated halides, longer reaction times |
| Pd-catalyzed Buchwald-Hartwig amination | High selectivity, milder conditions | Higher yields, broader substrate scope | Requires palladium catalyst, ligands, costlier |
| Multi-step synthesis via pyrazole functionalization then coupling | Allows functional group diversity | Enables structural modifications | More steps, potentially lower overall yield |
Chemical Reactions Analysis
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one as an anticancer agent. Research indicates that derivatives of pyrazole-pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that similar compounds could inhibit tumor growth in vivo by inducing apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis or other chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .
Pesticide Development
In agricultural research, derivatives of this compound have been investigated for their efficacy as pesticides. The compound's structure allows it to interact with specific biological targets in pests, leading to increased mortality rates in treated populations. Field trials have reported significant reductions in pest populations when utilizing formulations containing this compound .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Pyridine vs. Pyrazoline Cores : The target compound’s pyridine core offers rigidity and planar aromaticity, whereas pyrazoline derivatives (e.g., ) introduce a partially saturated ring, altering conformational flexibility and electronic properties.
- Substituent Effects : The 4-methylpyrazole group in the target compound is less electron-withdrawing compared to trifluoromethyl (CF₃) in , which may reduce electrophilicity at the acetyl group.
- Functional Group Additions : Oxime ethers (e.g., ) and triazole moieties enhance antifungal activity by enabling hydrogen bonding and target interactions, features absent in the target compound.
Key Observations :
Key Observations :
Physicochemical Properties
- Solubility : The acetyl group increases polarity compared to purely aromatic analogs (e.g., ), but the methylpyrazole may counterbalance this via hydrophobic interactions.
- Thermal Stability : Pyridine-pyrazole systems (e.g., ) typically exhibit high melting points (>200°C), suggesting robustness under physiological conditions.
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : CF₃ substituents (e.g., ) enhance electrophilicity and target binding but may reduce solubility.
Heterocycle Fusion: Thienothiophene derivatives show extended conjugation, improving UV absorption but complicating synthesis.
Functional Group Additions : Oxime ethers introduce hydrogen-bonding sites critical for antifungal activity, a feature absent in the target compound.
Biological Activity
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one, also known by its CAS number 1557601-24-7, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4O, with a molecular weight of 216.24 g/mol. The compound features a pyridine ring substituted with a pyrazole moiety, which is known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole and pyridine have shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells such as HCT116 colon carcinoma cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 0.29 |
| Compound B | HCT116 | 3.10 |
| 5-Fluorouracil (control) | HCT116 | 5.00 |
The mechanisms through which these compounds exert their anticancer effects are multifaceted. Molecular docking studies have revealed that they can bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways. For example, certain compounds were found to induce cell cycle arrest at the S/G2 phase and trigger apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Study on Apoptosis Induction : A study investigated the effect of this compound on apoptosis in HCT116 cells. Results indicated a significant increase in apoptotic markers when treated with the compound compared to controls, suggesting its potential as an anticancer agent.
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on non-cancerous cell lines to assess selectivity. The results showed that while the compound was effective against cancer cells, it exhibited minimal toxicity towards normal cells, highlighting its therapeutic potential .
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of any new compound. Preliminary in silico ADMET analysis for this compound indicates favorable pharmacokinetic profiles with low predicted toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
